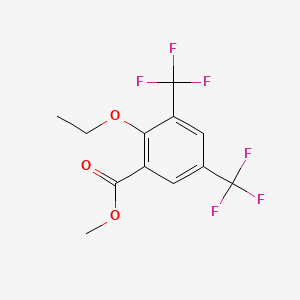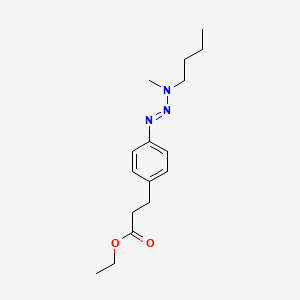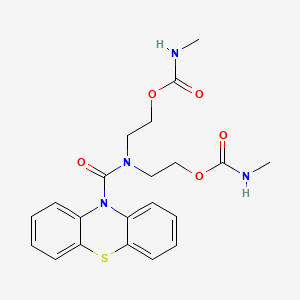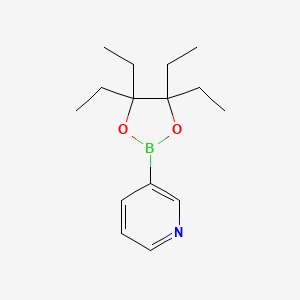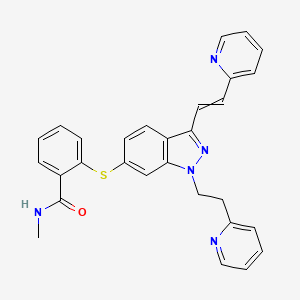
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the condensation of 3-methyl-3-phenyl-pentan-2-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. It acts on molecular targets such as transporters and receptors involved in the regulation of these neurotransmitters, thereby modulating their levels and activity in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Methcathinone: A structurally similar compound with similar stimulant properties.
Mephedrone: Another cathinone derivative with psychoactive effects.
Ethylone: A synthetic cathinone with similar chemical structure and effects.
Uniqueness
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dimethylamino group and phenyl ring contribute to its unique interaction with neurotransmitter systems, differentiating it from other similar compounds.
Propiedades
Número CAS |
7500-13-2 |
|---|---|
Fórmula molecular |
C14H22BrNO |
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
5-(dimethylamino)-3-methyl-3-phenylpentan-2-one;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-12(16)14(2,10-11-15(3)4)13-8-6-5-7-9-13;/h5-9H,10-11H2,1-4H3;1H |
Clave InChI |
XSAVGACSSSQHCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CCN(C)C)C1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


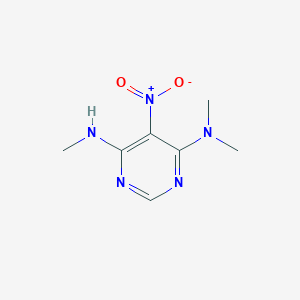
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
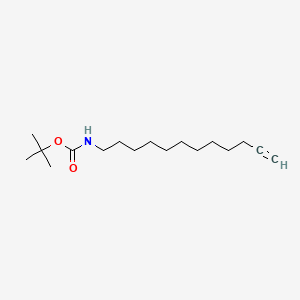

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
